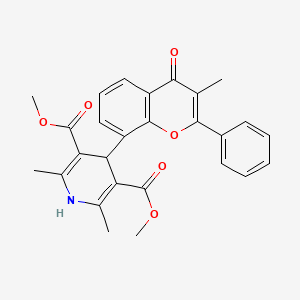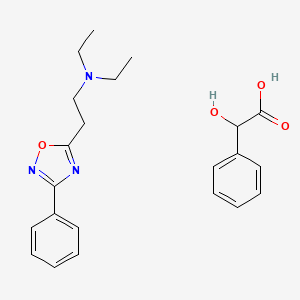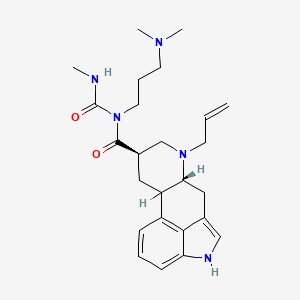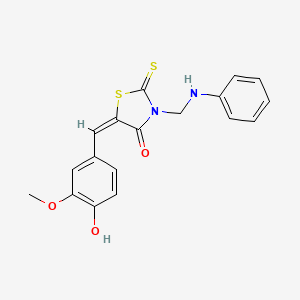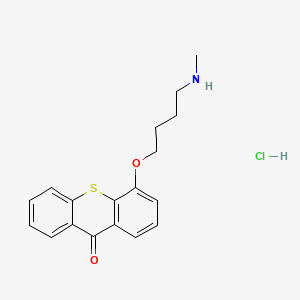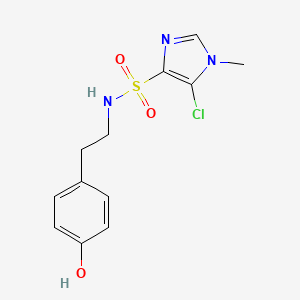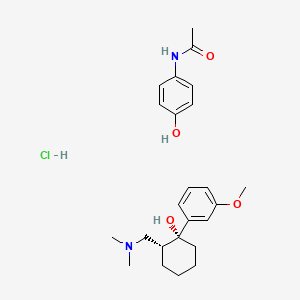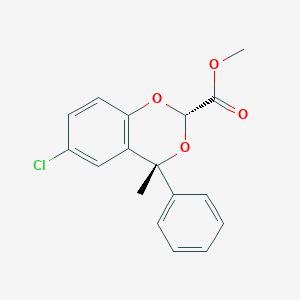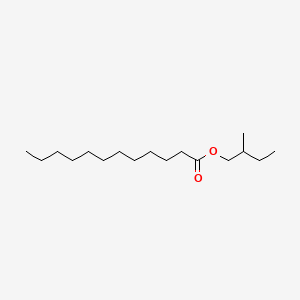
2-Methylbutyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its molecular formula C17H34O2 and a molecular weight of 270.45 g/mol . It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbutyl dodecanoate is typically synthesized through a classical Fischer esterification reaction. This involves the reaction of dodecanoic acid with 2-methylbutanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated to facilitate the reaction, and the ester product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutyl dodecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanoic acid and 2-methylbutanol.
Oxidation: This ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-methylbutanol.
Oxidation: Dodecanoic acid and 2-methylbutanol.
Reduction: 2-Methylbutanol and dodecanol.
Applications De Recherche Scientifique
2-Methylbutyl dodecanoate has various applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in biological systems as a metabolite.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of fragrances, flavors, and as an emollient in cosmetics.
Mécanisme D'action
The mechanism of action of 2-Methylbutyl dodecanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release dodecanoic acid and 2-methylbutanol, which can then participate in various metabolic pathways. The antimicrobial activity is attributed to the disruption of microbial cell membranes by the released fatty acid .
Comparaison Avec Des Composés Similaires
2-Methylbutyl dodecanoate can be compared with other esters of dodecanoic acid, such as:
Ethyl dodecanoate: Similar ester but with ethanol instead of 2-methylbutanol.
Butyl dodecanoate: Formed with butanol, differing in the alcohol component.
Isoamyl dodecanoate: Another ester with isoamyl alcohol, used in similar applications.
The uniqueness of this compound lies in its specific alcohol component, which imparts distinct physical and chemical properties, making it suitable for particular industrial and research applications .
Propriétés
Numéro CAS |
93815-53-3 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
2-methylbutyl dodecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-17(18)19-15-16(3)5-2/h16H,4-15H2,1-3H3 |
Clé InChI |
FCRFJODFZFEXDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


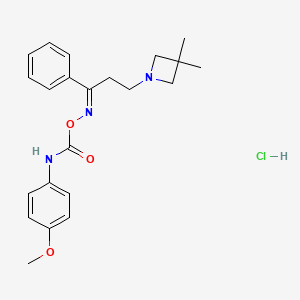
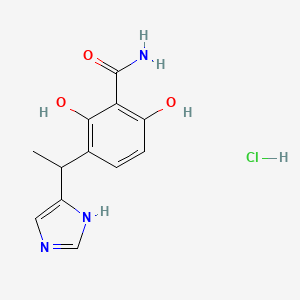
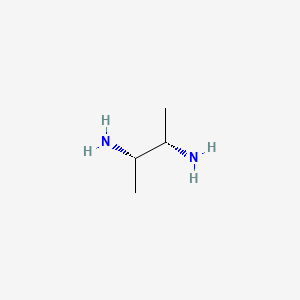
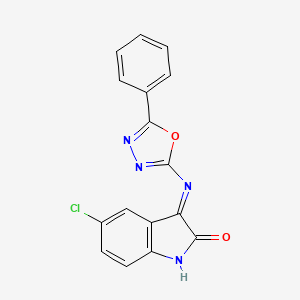
![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)
